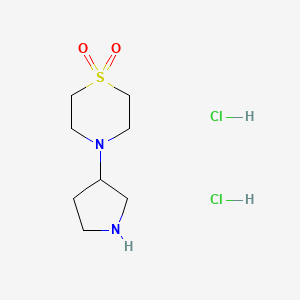

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl

CAS No.:

Cat. No.: VC18517959

Molecular Formula: C8H18Cl2N2O2S

Molecular Weight: 277.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18Cl2N2O2S |

|---|---|

| Molecular Weight | 277.21 g/mol |

| IUPAC Name | 4-pyrrolidin-3-yl-1,4-thiazinane 1,1-dioxide;dihydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H |

| Standard InChI Key | QLZYFIDOIRDQSE-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl |

Introduction

Chemical Identity and Structural Features

The compound belongs to the thiomorpholine-1,1-dioxide family, characterized by a six-membered ring containing sulfur and nitrogen atoms. Key structural and molecular details include:

The (R)-configuration at the pyrrolidine C3 position is critical for its stereochemical specificity, which may influence biological interactions . The dihydrochloride salt enhances solubility in aqueous media, making it suitable for pharmacological studies .

Synthesis and Characterization

Synthetic Routes

Thiomorpholine-1,1-dioxide derivatives are typically synthesized via nucleophilic aromatic substitution or oxidation reactions:

-

Step 1: Substitution of a chlorine atom in dichloropyrimidine with thiomorpholine under basic conditions (e.g., DIPEA in ethanol) .

-

Step 2: Oxidation of the sulfur atom in thiomorpholine to sulfone groups using agents like Oxone® or MCPBA .

-

Chiral Resolution: The (R)-enantiomer is isolated via chiral chromatography or asymmetric synthesis .

Analytical Characterization

-

NMR Spectroscopy: Confirms the sulfone groups (δ ~3.5–4.5 ppm for SO₂) and pyrrolidine ring protons .

-

Mass Spectrometry: Molecular ion peak at m/z 277.21 corresponds to the protonated form .

-

X-ray Crystallography: Resolves the (R)-configuration and hydrogen bonding with chloride ions .

Physicochemical Properties

The dihydrochloride salt form improves stability and bioavailability compared to the free base .

| Hazard | Precaution | Source |

|---|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE | |

| H315/H319 (Skin/Eye irritation) | Wear gloves and goggles | |

| H335 (Respiratory irritation) | Use in ventilated areas |

The compound is classified under GHS07 and requires storage at 0–8°C to prevent degradation .

Applications in Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume